4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran
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Overview
Description
4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development .
Preparation Methods
The synthesis of 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the presence of the thienylcarbonyl group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-13(12-5-2-8-18-12)17-14-10-3-1-4-11-9(10)6-7-16-11/h2,5-8H,1,3-4H2/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXDZAXXHCEPNW-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NOC(=O)C3=CC=CS3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N\OC(=O)C3=CC=CS3)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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